4-Chloro-6-fluoropyrimidine
Overview
Description
4-Chloro-6-fluoropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of chlorine and fluorine atoms at positions 4 and 6, respectively, makes this compound a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 4,6-dihydroxypyrimidine with thionyl chloride and phosphorus oxychloride, which introduces the chlorine and fluorine atoms at the desired positions . The reaction conditions usually involve refluxing the reactants in an inert atmosphere to ensure complete halogenation.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the final product. The scalability of the process is crucial for meeting the demands of pharmaceutical and agrochemical industries.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, and alkoxides under mild conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form pyrimidine N-oxides or reduction to form dihydropyrimidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate are typical reagents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl pyrimidines.
Oxidation and Reduction: Pyrimidine N-oxides and dihydropyrimidines.
Scientific Research Applications
4-Chloro-6-fluoropyrimidine is widely used in scientific research due to its versatility and reactivity. Some key applications include:
Pharmaceuticals: It serves as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.
Agrochemicals: The compound is used in the production of herbicides, fungicides, and insecticides.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoropyrimidine depends on its application. In pharmaceuticals, it often acts as a precursor to active compounds that inhibit specific enzymes or receptors. For example, in anticancer drugs, it may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis . The presence of chlorine and fluorine atoms enhances the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-fluoropyrimidine
- 4-Chloro-6-ethyl-5-fluoropyrimidine
- 4,6-Dichloropyrimidine
Uniqueness
4-Chloro-6-fluoropyrimidine is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a preferred intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-chloro-6-fluoropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-3-1-4(6)8-2-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAFWIYXXOBITQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342612 | |
Record name | 4-Chloro-6-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51422-01-6 | |
Record name | 4-Chloro-6-fluoropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51422-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.